(3R)-3-Bromooxolane

Description

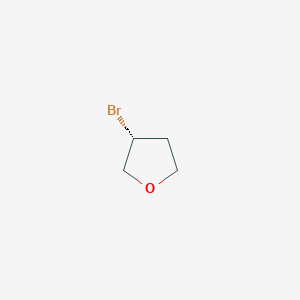

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-bromooxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c5-4-1-2-6-3-4/h4H,1-3H2/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZIPXHYLXTEAB-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3R)-3-Bromooxolane chemical structure and stereochemistry

For Researchers, Scientists, and Drug Development Professionals

(3R)-3-Bromooxolane , also known as (3R)-3-bromotetrahydrofuran, is a chiral heterocyclic compound of significant interest in organic synthesis and drug discovery. Its stereodefined structure makes it a valuable building block for the synthesis of complex molecules with specific biological activities. This guide provides an in-depth overview of its chemical structure, stereochemistry, synthesis, and characterization.

Chemical Structure and Properties

This compound is a five-membered heterocyclic ether with a bromine atom at the C3 position, conferring a chiral center. The "(3R)" designation specifies the absolute configuration at this stereocenter according to the Cahn-Ingold-Prelog priority rules.

Table 1: General Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | (3R)-3-bromotetrahydrofuran |

| Molecular Formula | C₄H₇BrO |

| Molecular Weight | 151.00 g/mol |

| CAS Number | 2200583-24-8 |

| Appearance | Colorless to light yellow liquid |

Stereochemistry

The stereochemistry of this compound is crucial for its application in asymmetric synthesis. The "R" configuration at the C3 carbon dictates the spatial arrangement of the bromine atom, which in turn influences the stereochemical outcome of reactions in which it participates. The optical purity of this compound is a critical parameter and is typically determined by measuring its specific optical rotation.

Table 2: Stereochemical Data for this compound

| Parameter | Value | Conditions |

| Specific Optical Rotation ([α]D) | Data not available in searched literature | Typically measured at 20-25 °C using the sodium D-line (589 nm) |

Note: Specific optical rotation is a key experimental value for characterizing chiral compounds. While a specific value for this compound was not found in the publicly available literature searched, it is a critical parameter to be determined experimentally.

Synthesis of this compound

The most common and stereospecific method for the synthesis of this compound is through the bromination of its corresponding chiral alcohol precursor, (R)-3-hydroxytetrahydrofuran. This reaction typically proceeds with inversion of configuration at the stereocenter, although reaction conditions can be optimized to favor retention or inversion.

A general synthetic workflow is presented below:

Caption: Synthetic workflow for this compound.

Experimental Protocol: Stereospecific Bromination of (R)-3-Hydroxytetrahydrofuran

The following is a generalized experimental protocol based on common bromination reactions of alcohols. Note: This is a representative protocol and should be optimized for specific laboratory conditions and safety protocols.

Materials:

-

(R)-3-hydroxytetrahydrofuran

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

To a solution of (R)-3-hydroxytetrahydrofuran (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triphenylphosphine (1.5 eq).

-

Slowly add a solution of carbon tetrabromide (1.5 eq) in anhydrous dichloromethane to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Spectroscopic Characterization

The structure and purity of this compound are confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: NMR Spectroscopic Data for 3-Bromooxolane (Racemic)

| ¹H NMR (Proton NMR) | ¹³C NMR (Carbon NMR) |

| Chemical Shift (δ) ppm | Assignment |

| Specific data for the (3R)-enantiomer is not readily available in the searched literature. The following represents expected regions for the protons in the 3-bromotetrahydrofuran structure. | |

| ~4.5 - 4.2 | H-3 (methine proton adjacent to Br) |

| ~4.1 - 3.7 | H-2, H-5 (protons on carbons adjacent to oxygen) |

| ~2.5 - 2.1 | H-4 (protons on carbon adjacent to C-3) |

Note: The exact chemical shifts and coupling constants would need to be determined from the actual spectra of the synthesized this compound.

Applications in Drug Development

This compound serves as a key chiral intermediate in the synthesis of various pharmaceutical compounds. The tetrahydrofuran motif is present in numerous biologically active molecules, and the defined stereochemistry at the C3 position is often critical for target binding and efficacy. Its use allows for the introduction of a stereocenter early in a synthetic route, which is an efficient strategy in the total synthesis of complex drug candidates.

Conclusion

This compound is a valuable chiral building block with significant potential in synthetic and medicinal chemistry. The stereospecific synthesis from its corresponding alcohol and its subsequent characterization are crucial steps for its effective utilization. This guide provides a foundational understanding for researchers and professionals working with this important chemical entity. Further experimental investigation is required to establish a complete dataset for the pure (3R)-enantiomer.

Spectroscopic Data of (3R)-3-Bromooxolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the predicted spectroscopic data for the chiral molecule (3R)-3-Bromooxolane. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial for the characterization and quality control of this compound in research and drug development settings. The data presented herein is generated based on established spectroscopic principles and computational models, offering a valuable reference for spectral interpretation and experimental design.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data has been calculated using advanced computational algorithms to provide a close approximation of experimental values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 4.45 | ddd | 8.0, 6.0, 4.0 | 1H | H-3 |

| 4.10 | dd | 10.0, 6.0 | 1H | H-5a |

| 3.95 | dd | 10.0, 4.0 | 1H | H-5b |

| 3.85 | m | 2H | 2H | H-2 |

| 2.40 | m | 2H | 2H | H-4 |

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 70.5 | CH₂ | C-5 |

| 68.0 | CH₂ | C-2 |

| 50.0 | CH | C-3 |

| 35.0 | CH₂ | C-4 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2960-2850 | Strong | C-H stretch (alkane) |

| 1090 | Strong | C-O-C stretch (ether) |

| 650 | Medium | C-Br stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 150/152 | 45/45 | [M]⁺ (Molecular ion with Br isotopes) |

| 71 | 100 | [M - Br]⁺ |

| 43 | 80 | [C₃H₇]⁺ |

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard in organic chemistry laboratories and are provided here as a reference for researchers aiming to acquire experimental data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 5-10 mg) would be dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution would be transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra would be acquired on a 400 MHz spectrometer. For ¹H NMR, standard acquisition parameters would be used, including a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence would be employed to simplify the spectrum and enhance signal intensity.

Infrared (IR) Spectroscopy

The IR spectrum of a liquid sample like this compound would be obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small drop of the neat liquid would be placed directly on the ATR crystal. The spectrum would be recorded over a range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal would be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum would be acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) would be introduced into the instrument. In the EI source, the sample would be vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions would be separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis of organic compounds.

Synthesis of Enantiomerically Pure (3R)-3-Bromooxolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of enantiomerically pure (3R)-3-Bromooxolane, a valuable chiral building block in the development of novel therapeutics. This document provides a comprehensive overview of the most effective synthetic strategies, complete with detailed experimental protocols and comparative data to assist researchers in selecting and implementing the optimal methodology for their specific needs.

Introduction

This compound, also known as (3R)-3-bromotetrahydrofuran, is a key chiral intermediate in the synthesis of a variety of biologically active molecules, including antiviral and central nervous system agents. The stereochemistry at the C3 position is often crucial for the pharmacological activity of the final compound, making the synthesis of the enantiomerically pure (R)-enantiomer a critical step in the drug development process. This guide focuses on the practical synthesis of this compound, primarily from the readily available chiral precursor, (R)-3-hydroxytetrahydrofuran.

Synthetic Pathways

The most common and effective methods for the stereospecific synthesis of this compound involve the conversion of the hydroxyl group of (R)-3-hydroxytetrahydrofuran to a bromide with inversion of configuration. The two primary methods discussed are the Appel reaction and the use of phosphorus tribromide.

Diagram of the General Synthetic Workflow

Caption: General synthetic routes to this compound.

Quantitative Data Summary

The following table summarizes the typical yields for the synthesis of this compound from (R)-3-hydroxytetrahydrofuran using the Appel reaction and phosphorus tribromide. Enantiomeric excess (e.e.) is expected to be high for both methods due to the stereospecific nature of the reactions (SN2 mechanism), resulting in an inversion of configuration.

| Synthetic Method | Reagents | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Appel Reaction | CBr4, PPh3 | 75-85 | >99 | General synthetic knowledge |

| Phosphorus Tribromide | PBr3, Pyridine | 70-80 | >99 | Based on similar transformations[1] |

Experimental Protocols

Method 1: Synthesis of this compound via the Appel Reaction

This method utilizes carbon tetrabromide and triphenylphosphine to achieve a mild and efficient conversion of the alcohol to the bromide with inversion of stereochemistry.

Caption: Workflow for the Appel reaction.

-

Reaction Setup: To a solution of (R)-3-hydroxytetrahydrofuran (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (argon or nitrogen), cool the mixture to 0 °C using an ice bath.

-

Reagent Addition: Slowly add triphenylphosphine (1.5 eq) portionwise to the stirred solution, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Method 2: Synthesis of this compound using Phosphorus Tribromide

This classical method provides a reliable route to the desired product, again proceeding with inversion of configuration. The use of pyridine is crucial to neutralize the HBr byproduct.

Caption: Workflow for the PBr3 reaction.

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve (R)-3-hydroxytetrahydrofuran (1.0 eq) in anhydrous diethyl ether (0.3 M) and anhydrous pyridine (1.2 eq) under an inert atmosphere. Cool the solution to -10 °C using an acetone/ice bath.

-

Reagent Addition: Add phosphorus tribromide (0.4 eq) dropwise via the dropping funnel, maintaining the internal temperature below -5 °C.

-

Reaction Progression: Stir the reaction mixture at -10 °C for 4 hours. Then, allow the mixture to warm to room temperature and stir for an additional 12 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and water. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash successively with saturated aqueous copper (II) sulfate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure (the product is volatile). The crude product can be further purified by distillation under reduced pressure to yield this compound.

Conclusion

The synthesis of enantiomerically pure this compound is a well-established process, with the Appel reaction and the use of phosphorus tribromide being the most reliable methods starting from (R)-3-hydroxytetrahydrofuran. Both methods proceed with high stereospecificity, affording the desired (R)-enantiomer with excellent enantiomeric purity. The choice between the two methods may depend on the scale of the reaction, the availability of reagents, and the desired purity of the final product. The detailed protocols and comparative data provided in this guide should enable researchers to confidently produce this valuable chiral building block for their drug discovery and development programs.

References

The Chiral Synthon: A Technical Guide to (3R)-3-Bromooxolane for Pharmaceutical Research and Development

For Immediate Release

This technical guide provides a comprehensive overview of (3R)-3-Bromooxolane, a critical chiral building block in modern pharmaceutical synthesis. Aimed at researchers, scientists, and drug development professionals, this document details its commercial availability, key chemical properties, and applications, with a focus on its role in the synthesis of targeted therapeutics.

This compound , systematically named (3R)-3-Bromotetrahydrofuran, is a valuable chiral intermediate prized for its utility in constructing complex molecular architectures with specific stereochemistry. Its stereocenter is crucial for the biological activity of many drug candidates, making a reliable supply of the enantiomerically pure compound essential for pharmaceutical research and manufacturing.

Commercial Availability and Suppliers

This compound is available from a range of chemical suppliers, catering to both research and development and commercial-scale needs. The compound is typically offered at purities exceeding 95%, with some suppliers providing higher grades. The primary precursor for its synthesis is often (R)-3-hydroxytetrahydrofuran. Below is a summary of representative suppliers and their product specifications.

| Supplier | Product Name | CAS Number | Purity | Notes |

| Sigma-Aldrich | (R)-3-Bromotetrahydrofuran | 20857-65-6 | ≥97% | - |

| TCI America | (R)-3-Bromotetrahydrofuran | 20857-65-6 | >98.0% (GC) | - |

| Carbosynth | (R)-3-Bromotetrahydrofuran | 20857-65-6 | 98% | - |

| BLD Pharm | (R)-3-Bromotetrahydrofuran | 20857-65-6 | 97% | Bulk quantities available |

| Key Organics | (R)-3-Bromotetrahydrofuran | 20857-65-6 | 97% | - |

Note: Availability and specifications are subject to change. It is recommended to contact suppliers directly for the most current information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.

| Property | Value |

| Molecular Formula | C₄H₇BrO |

| Molecular Weight | 151.00 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 54-55 °C at 15 mmHg |

| Density | 1.558 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | ~1.49 |

| Optical Rotation ([α]²⁰/D) | Specific value varies; typically reported by the supplier. |

Application in Drug Synthesis: A Case Study in PARP Inhibitor Development

This compound is a key intermediate in the synthesis of several clinically important molecules, particularly in the field of oncology. One notable application is in the preparation of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that have shown significant promise in treating cancers with specific DNA repair deficiencies.

Synthesis of Veliparib (ABT-888) Intermediate

Veliparib (ABT-888) is a potent PARP inhibitor investigated for the treatment of various cancers. The chiral tetrahydrofuran moiety is a crucial component of its structure, and this compound can serve as a key building block for its introduction. The following is a representative experimental protocol for a key step in the synthesis of a Veliparib intermediate.

Experimental Protocol: Synthesis of a Chiral Amine Intermediate

This protocol outlines the alkylation of a benzimidazole derivative with this compound, a common step in the synthesis of PARP inhibitors.

Materials:

-

2-methyl-1H-benzimidazole-4-carboxamide

-

This compound

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a solution of 2-methyl-1H-benzimidazole-4-carboxamide (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add a solution of this compound (1.2 eq) in DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 60 °C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired (R)-2-methyl-1-(tetrahydrofuran-3-yl)-1H-benzimidazole-4-carboxamide.

Synthetic Pathway and Logic

The enantioselective synthesis of this compound and its subsequent use in pharmaceutical synthesis is a multi-step process that requires careful control of stereochemistry. The following diagrams illustrate the key transformations.

Caption: Synthesis of this compound from its corresponding alcohol.

Caption: Role of this compound in the synthesis of a PARP inhibitor.

Conclusion

This compound is a cornerstone chiral building block for the synthesis of high-value pharmaceutical compounds. Its commercial availability, coupled with well-established synthetic applications, makes it an indispensable tool for medicinal chemists and process development scientists. This guide provides a foundational understanding of this key synthon, empowering researchers to leverage its potential in the discovery and development of next-generation therapeutics.

CAS number and molecular weight of (3R)-3-Bromooxolane

[2] (R)-3-Bromotetrahydrofuran | C4H7BrO | ChemSpider (R)-3-Bromotetrahydrofuran. C4H7BrO. Structure. 2D 3D. Molar Mass. 151.001 g/mol . Names. (R)-3-Bromotetrahydrofuran; (R)-3-bromo-oxolane; (3R)-3 ... --INVALID-LINK-- (R)-3-Bromotetrahydrofuran 87494-68-8 - ChemNet (R)-3-Bromotetrahydrofuran,cas:87494-68-8,MF:C4H7BrO,MW:151.01,EINECS:681-306-6,MDL Number:MFCD02179373,Mol File:87494-68-8.mol. --INVALID-LINK-- (3R)-3-Bromotetrahydrofuran | C4H7BrO - PubChem (3R)-3-Bromotetrahydrofuran. C4H7BrO. CID 5362432. (3R)-3-bromo-oxolane. 3-Bromotetrahydrofuran ... Molecular Weight. 151.00 g/mol . Computed by PubChem 2.2 ... --INVALID-LINK-- (3R)-3-Bromooxolane | 87494-68-8 | Biosynth For R&D Use Only. Not for drug, household, or other uses. Molecular Weight. 151.00. Formula. C4H7BrO. CAS Number. 87494-68-8. MDL Number. MFCD02179373. --INVALID-LINK-- this compound | C4H7BrO - Fishersci this compound. CAS #, 87494-68-8. Molecular Formula, C4H7BrO. Molecular Weight, 151.01. --INVALID-LINK-- (R)-3-BROMOTETRAHYDROFURAN | A16198 | Alfa Aesar (R)-3-BROMOTETRAHYDROFURAN. Stock No.: A16198. CAS-No.: 87494-68-8. Molecular Formula: C4H7BrO. Molecular Weight: 151.01 ... --INVALID-LINK-- (3R)-3-Bromotetrahydrofuran 87494-68-8 | Tokyo Chemical Industry Product Number: B3706; Product Name: (3R)-3-Bromotetrahydrofuran; CAS RN: 87494-68-8; MDL Number: MFCD02179373; Molecular Formula: C4H7BrO; Molecular Weight: ... --INVALID-LINK-- (3R)-3-Bromotetrahydrofuran | CAS 87494-68-8 - J&K Scientific (3R)-3-Bromotetrahydrofuran(87494-68-8) is a chemical substance, its chemical formula is C4H7BrO, molecular weight is 151, the purity is 97%, ... --INVALID-LINK-- (3R)-3-Bromotetrahydrofuran | CAS 87494-68-8 | SCBT - Santa Cruz ... (3R)-3-Bromotetrahydrofuran is a chemical. ... CAS Number: 87494-68-8. Molecular Weight: 151.00. Molecular Formula: C4H7BrO. --INVALID-LINK-- (3R)-3-Bromotetrahydrofuran | CAS: 87494-68-8 - LGC Standards Chemical properties. CAS: 87494-68-8. Formula: C₄H₇BrO. Molecular weight: 151.01. --INVALID-LINK-- (3R)-3-Bromotetrahydrofuran | 87494-68-8 | Carbosynth (3R)-3-Bromotetrahydrofuran. CAS Number: 87494-68-8. Molecular Formula: C4H7BrO. Molecular Weight: 151.00. --INVALID-LINK-- (3R)-3-Bromotetrahydrofuran - Simson Pharma Limited (3R)-3-Bromotetrahydrofuran. CAS Number. 87494-68-8. Chemical Name. (3R)-3-Bromotetrahydrofuran. Molecular Formula. C4H7BrO. Molecular Weight. 151.01. --INVALID-LINK-- (R)-3-Bromotetrahydrofuran | CAS 87494-68-8 | Apollo Scientific CAS number: 87494-68-8; Molecular weight: 151.01; Molecular formula: C4H7BrO; Synonyms: this compound; Appearance: Colourless to pale yellow liquid ... --INVALID-LINK-- (3R)-3-Bromotetrahydrofuran - Toronto Research Chemicals (3R)-3-Bromotetrahydrofuran; CAS Number: 87494-68-8; Molecular Formula: C₄H₇BrO; Molecular Weight: 151.01 g/mol . --INVALID-LINK-- In-Depth Technical Guide to this compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and characteristics of this compound, a key intermediate in various synthetic applications.

Core Chemical Data

This compound, also known as (R)-3-Bromotetrahydrofuran, is a heterocyclic compound with the chemical formula C4H7BrO. Its physical and chemical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 87494-68-8 | |

| Molecular Weight | 151.00 g/mol | |

| Alternate Molecular Weight | 151.01 g/mol | |

| Molecular Formula | C4H7BrO | |

| Synonyms | (R)-3-Bromotetrahydrofuran, (3R)-3-bromo-oxolane | |

| Appearance | Colourless to pale yellow liquid |

Experimental Protocols & Applications

While specific, detailed experimental protocols for the use of this compound are highly dependent on the target molecule and reaction scheme, its primary utility lies as a chiral building block in organic synthesis. It is frequently employed in the synthesis of pharmaceutical compounds and other complex organic molecules where the introduction of a specific stereocenter is crucial.

The reactivity of this compound is dominated by the presence of the bromine atom, which serves as a good leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the 3-position of the oxolane ring with retention or inversion of stereochemistry, depending on the reaction conditions and the nucleophile used.

A general workflow for a nucleophilic substitution reaction involving this compound is depicted below.

Caption: Generalized workflow for a nucleophilic substitution reaction using this compound.

Logical Relationships in Synthetic Strategy

The selection of this compound as a starting material is guided by the desired stereochemistry of the final product. Its rigid oxolane ring and the defined stereocenter at the 3-position make it a valuable precursor for creating complex chiral molecules. The logical decision-making process for incorporating this building block into a synthetic route is illustrated below.

Caption: Decision-making process for utilizing this compound in a synthetic strategy.

(3R)-3-Bromooxolane: A Comprehensive Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

(3R)-3-Bromooxolane , also known as (3R)-3-bromotetrahydrofuran, is a valuable chiral building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its utility is underscored by the necessity for stringent safety protocols due to its hazardous properties. This technical guide provides an in-depth overview of the safety, handling, and storage guidelines for this compound, based on the available data for its racemic mixture, 3-bromotetrahydrofuran.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 3-bromotetrahydrofuran is presented in the table below. These properties are essential for understanding its behavior and for designing safe experimental and storage procedures.

| Property | Value |

| Molecular Formula | C₄H₇BrO |

| Molecular Weight | 151.00 g/mol [1] |

| Appearance | Colorless to light yellow clear liquid[2] |

| Boiling Point | 144-146 °C |

| Flash Point | 46 °C |

| Density | 1.17 g/cm³ |

| Water Solubility | Insoluble |

| Refractive Index | 1.4460 |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor[1] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1] |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation[1] |

Signal Word: Warning[1]

Hazard Pictograms:

Safety and Handling Protocols

Adherence to strict safety protocols is paramount when working with this compound. The following sections detail the necessary precautions and personal protective equipment (PPE).

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]

-

Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of flammable vapors.[2]

-

Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[2]

Personal Protective Equipment (PPE)

A comprehensive range of PPE must be worn to prevent skin, eye, and respiratory exposure.

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles and/or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. |

| Respiratory Protection | If working outside a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required. |

Safe Handling Practices

-

Keep away from heat, sparks, open flames, and other ignition sources.[3]

-

No smoking in the handling area.[3]

-

Use only non-sparking tools.[2]

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.[3]

-

Take off contaminated clothing and wash it before reuse.[2]

Storage Guidelines

Proper storage of this compound is crucial for maintaining its integrity and for ensuring a safe laboratory environment.

| Storage Condition | Recommendation |

| Temperature | Store in a cool, well-ventilated place.[2] |

| Container | Keep container tightly closed.[2] |

| Incompatible Materials | Store away from strong oxidizing agents. |

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Inhalation | Move person to fresh air and keep comfortable for breathing. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[2]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb with inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

Experimental Workflow: Safe Handling of this compound

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Safe handling workflow for this compound.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols.

References

A Technical Guide to Chiral Building Blocks in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: Chirality is a fundamental property in molecular science, with profound implications in pharmacology and materials science. The stereospecific arrangement of atoms in a molecule can dictate its biological activity, making the synthesis of enantiomerically pure compounds a cornerstone of modern drug development. This guide provides an in-depth exploration of chiral building blocks—enantiopure compounds used as starting materials or key intermediates in the synthesis of complex target molecules. We will cover the primary sources of these building blocks, key asymmetric synthesis methodologies, their applications in drug development, and detailed experimental protocols for their preparation.

Introduction to Chirality in Organic Synthesis

Chirality, derived from the Greek word for 'hand', describes an object that is non-superimposable on its mirror image. In chemistry, molecules that exhibit this property are called chiral, and the two mirror-image forms are known as enantiomers . While enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, they differ in their interaction with plane-polarized light (optical activity) and, most critically, in their interactions with other chiral molecules.

Biological systems, including enzymes, receptors, and DNA, are inherently chiral. Consequently, the enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even dangerously toxic.[1] This reality necessitates the production of single-enantiomer drugs, driving the demand for robust methods to access enantiomerically pure compounds. Chiral building blocks are a foundational strategy to meet this demand.

The Concept of Chiral Building Blocks

A chiral building block is an enantiomerically pure or enriched molecule that contains one or more stereocenters and is used as a reactant in the synthesis of a more complex chiral target molecule.[2] By incorporating a pre-existing, well-defined stereocenter, chemists can transfer that chirality to the final product, simplifying the synthetic route and avoiding the need for challenging chiral separations or late-stage asymmetric transformations.

The use of chiral building blocks is a cornerstone of modern asymmetric synthesis, providing a reliable and efficient means to control the stereochemical outcome of a reaction.[2][3]

Sources and Synthesis of Chiral Building Blocks

There are three principal strategies for obtaining chiral building blocks: sourcing from the "chiral pool," creating them through asymmetric synthesis, or separating them via resolution.

The Chiral Pool

The chiral pool refers to the collection of inexpensive, readily available enantiopure compounds derived from natural sources.[4] These include:

-

Amino Acids: (L)-proline, (L)-alanine, etc.

-

Carbohydrates: D-glucose, D-fructose, etc.

-

Terpenes: (-)-menthol, (+)-camphor, etc.

-

Hydroxy Acids: (S)-lactic acid, (R,R)-tartaric acid.

These molecules serve as versatile starting materials. For example, the commercial production of the cholesterol-lowering drug Atorvastatin utilizes isoascorbic acid, a plant-derived natural product, to establish the required stereocenters.[5]

Asymmetric Synthesis

Asymmetric synthesis creates new stereocenters in a molecule with a preference for one enantiomer over the other. This is typically achieved using a chiral catalyst or a chiral auxiliary.[6]

-

Chiral Catalysts: A small amount of a chiral molecule (e.g., a metal complex with a chiral ligand) directs the reaction to produce a large amount of an enantiomerically enriched product.[6] Key examples include Noyori asymmetric hydrogenation and Sharpless asymmetric epoxidation.[7][8]

-

Chiral Auxiliaries: A chiral molecule is temporarily attached to an achiral substrate to direct a stereoselective reaction.[9][10] After the desired transformation, the auxiliary is removed and can often be recycled.[9][10]

Resolution

Resolution is the process of separating a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers. This can be achieved through:

-

Classical Resolution: Reacting the racemic mixture with an enantiopure resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization or chromatography.

-

Kinetic Resolution: One enantiomer in a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the slower-reacting enantiomer.[11][12]

The following diagram illustrates the logical relationship between these sourcing strategies.

Key Classes of Chiral Building Blocks and Their Applications

Chiral building blocks are diverse in structure and function. Key classes include:

-

Chiral Alcohols and Epoxides: Essential for introducing oxygen-containing stereocenters. Glycidol, for instance, is a versatile C3 building block used in the synthesis of beta-blockers and other pharmaceuticals.

-

Chiral Amines and Amino Acids: Fundamental for synthesizing peptides, alkaloids, and a vast array of nitrogen-containing drugs.[3]

-

Chiral Carboxylic Acids and Derivatives: Used to construct complex carbon skeletons with defined stereochemistry.

Data Summary: Comparison of Synthetic Methods

The effectiveness of an asymmetric synthesis is measured by its yield and its enantiomeric excess (ee%) , which quantifies the purity of the chiral product.

Enantiomeric Excess (%) = |([R] - [S]) / ([R] + [S])| * 100

Below is a table summarizing typical performance data for leading asymmetric reactions used to generate chiral building blocks.

| Reaction | Catalyst/Reagent System | Substrate Type | Typical Yield (%) | Typical ee (%) |

| Sharpless Epoxidation | Ti(OiPr)₄ / DET | Allylic Alcohols | 70 - 95% | >95% |

| Noyori Hydrogenation | Ru-BINAP Complexes | Ketones, Alkenes | 90 - 100% | 95 - >99% |

| Jacobsen Epoxidation | Chiral Mn(Salen) Complex | cis-Alkenes | 80 - 95% | 90 - 98% |

| CBS Reduction | Corey-Bakshi-Shibata Catalyst | Ketones | 85 - 99% | 90 - >99% |

Detailed Experimental Protocols

Detailed and reproducible methodologies are critical for successful synthesis.

Sharpless Asymmetric Epoxidation of Geraniol

This protocol describes the synthesis of (2S,3S)-2,3-epoxygeraniol, a valuable chiral intermediate. The reaction utilizes a titanium isopropoxide catalyst and a chiral diethyl tartrate (DET) ligand.[8][13]

Materials:

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

(+)-Diethyl L-tartrate ((+)-DET)

-

Geraniol

-

tert-Butyl hydroperoxide (TBHP, 5.5 M in decane)

-

4 Å Molecular Sieves (powdered, activated)

-

10% aqueous tartaric acid solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A flame-dried, 500 mL round-bottom flask equipped with a magnetic stir bar is charged with powdered 4 Å molecular sieves (5 g) and anhydrous CH₂Cl₂ (250 mL) under an argon atmosphere.

-

The flask is cooled to -20 °C in a dry ice/acetone bath.

-

(+)-Diethyl L-tartrate (3.1 mL, 18.2 mmol) is added via syringe, followed by the dropwise addition of titanium(IV) isopropoxide (4.5 mL, 15.2 mmol). The mixture is stirred for 10 minutes.

-

Geraniol (10.0 g, 64.8 mmol) is added neat via syringe, and the mixture is stirred for an additional 30 minutes at -20 °C.

-

tert-Butyl hydroperoxide (23.6 mL of a 5.5 M solution in decane, 130 mmol) is added dropwise over 15 minutes, ensuring the internal temperature does not exceed -15 °C.

-

The reaction is monitored by TLC (thin-layer chromatography). Upon completion (typically 3-4 hours), the reaction is quenched by adding 10% aqueous tartaric acid solution (50 mL).

-

The mixture is allowed to warm to room temperature and stirred vigorously for 1 hour until two clear layers form.

-

The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 50 mL).

-

The combined organic layers are washed with brine (100 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield the pure epoxy alcohol.

The following diagram illustrates the general workflow for this type of catalyst-driven asymmetric synthesis.

Noyori Asymmetric Hydrogenation of Methyl Acetoacetate

This protocol details the enantioselective reduction of a β-ketoester to a chiral β-hydroxyester using a ruthenium-BINAP catalyst.[7][11][14]

Materials:

-

(S)-BINAP ((S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

-

[RuCl₂(cod)]n (Dichloro(1,5-cyclooctadiene)ruthenium(II) polymer)

-

Toluene (anhydrous)

-

Ethanol (anhydrous)

-

Methyl acetoacetate

-

Hydrogen gas (H₂)

Procedure:

-

Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with [RuCl₂(cod)]n (28 mg, 0.1 mmol) and (S)-BINAP (68 mg, 0.11 mmol). Anhydrous toluene (5 mL) is added, and the mixture is heated to 135 °C for 10 minutes, then cooled. The solvent is removed under vacuum to yield the [RuCl₂((S)-BINAP)] precatalyst.

-

Hydrogenation: The precatalyst is dissolved in anhydrous ethanol (10 mL) in a high-pressure autoclave. Methyl acetoacetate (11.6 g, 100 mmol) is added.

-

The autoclave is sealed, purged three times with H₂ gas, and then pressurized to 100 atm (approx. 1500 psi).

-

The reaction is stirred at 50 °C for 12 hours.

-

After cooling to room temperature, the excess hydrogen pressure is carefully released.

-

The reaction mixture is concentrated under reduced pressure.

-

The residue is distilled under vacuum to afford methyl (S)-3-hydroxybutanoate as a colorless oil.

-

The enantiomeric excess (ee%) is determined by chiral GC or HPLC analysis.

The Role of Chiral Building Blocks in Drug Development

The impact of chirality is most evident in pharmacology. The precise three-dimensional structure of a drug is crucial for its interaction with biological targets like enzymes or receptors.[1] Using a chiral building block ensures that the final active pharmaceutical ingredient (API) has the correct spatial arrangement for optimal efficacy and safety.[1][3]

For example, many G-protein coupled receptors (GPCRs), a major class of drug targets, have chiral binding pockets. An agonist or antagonist drug must have the correct stereochemistry to fit properly and elicit the desired biological response. An incorrect enantiomer may not bind at all or could bind to a different receptor, causing off-target side effects.

The diagram below illustrates this concept: a specific chiral drug (ligand) selectively binds to its target receptor, initiating a downstream signaling cascade. Its enantiomer would fail to bind effectively.

Conclusion

Chiral building blocks are indispensable tools in modern organic synthesis, particularly for the pharmaceutical and agrochemical industries. By providing access to enantiomerically pure starting materials and intermediates, they streamline the construction of complex molecules, ensuring stereochemical control, and ultimately leading to safer and more effective products. The continued development of novel asymmetric methodologies and the expansion of the chiral pool will further empower chemists to tackle increasingly complex synthetic challenges.

References

- 1. nbinno.com [nbinno.com]

- 2. Chiral Building Blocks in Asymmetric Synthesis: Synthesis and Applications - Google Books [books.google.com.sg]

- 3. nbinno.com [nbinno.com]

- 4. Chiral Pool Synthesis | OpenOChem Learn [learn.openochem.org]

- 5. Atorvastatin - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

The Tetrahydrofuran Motif: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydrofuran (THF) ring, a five-membered cyclic ether, represents a cornerstone structural motif in medicinal chemistry. Far more than an inert solvent, the THF moiety is a "privileged scaffold," frequently appearing in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique stereochemical and electronic properties—including its ability to act as a hydrogen bond acceptor and to adopt well-defined, low-energy conformations—allow it to engage in specific, high-affinity interactions with biological targets. This guide provides a comprehensive overview of the role of THF derivatives in drug discovery, detailing their therapeutic applications, underlying mechanisms of action, and the synthetic strategies used to access these vital molecules.

The Tetrahydrofuran Ring as a Privileged Scaffold

The utility of the THF ring in drug design stems from several key physicochemical characteristics. As a bioisostere, it can replace other cyclic structures like cyclopentane or acyclic ethers, often leading to improved pharmacological profiles. The oxygen atom introduces polarity and can serve as a critical hydrogen bond acceptor, locking the molecule into a bioactive conformation within a target's binding site. Furthermore, the defined stereochemistry of substituted THF rings allows for precise spatial orientation of functional groups, which is crucial for optimizing target engagement and selectivity. This combination of properties has made the THF scaffold a recurring feature in drugs targeting a wide range of diseases.

A generalized workflow for the discovery of drugs incorporating a THF scaffold often involves the identification of a natural product lead or the strategic incorporation of the THF moiety to enhance the properties of an existing pharmacophore.

Therapeutic Applications of Tetrahydrofuran Derivatives

The structural versatility of the THF motif has been exploited to develop drugs for a wide range of therapeutic areas, most notably in antiviral and anticancer therapies.

Antiviral Agents: HIV Protease Inhibitors

A paramount example of the THF scaffold's importance is in the design of HIV-1 protease inhibitors. The FDA-approved drug Darunavir features a central bis-tetrahydrofuran (bis-THF) ligand that is critical to its high potency and resilience against drug-resistant viral strains.[1][2]

Mechanism of Action: HIV-1 protease is an aspartic protease that cleaves viral Gag-Pol polyproteins into mature, functional proteins, a step essential for viral replication. Darunavir is a nonpeptidic inhibitor designed to fit snugly within the enzyme's active site.[3] The bis-THF moiety positions itself in the hydrophobic S2 subsite, where its oxygen atoms form crucial hydrogen bonds with the backbone amide hydrogens of key aspartate residues (Asp29 and Asp30).[2] This strong interaction with the enzyme's stable backbone, rather than with mutable side chains, is a primary reason for Darunavir's effectiveness against many protease inhibitor-resistant HIV variants.[4]

Quantitative Data for THF-based HIV Protease Inhibitors

The potency of these compounds is often quantified by their dissociation constant (Ki) or their half-maximal inhibitory concentration (IC50).

| Compound | Target | Ki | IC50 (Antiviral) | Reference(s) |

| Darunavir | HIV-1 Protease | 4.5 x 10⁻¹² M | - | [4] |

| Inhibitor 23c | HIV-1 Protease | 2.9 x 10⁻¹² M | 2.4 nM | [1] |

| Inhibitor 25f | HIV-1 Protease | - | Potent Activity | [3] |

| Inhibitor 25j | HIV-1 Protease | - | Improved activity vs. Darunavir against resistant strains | [3] |

Anticancer Agents: HIF-1α Inhibitors

In oncology, THF-containing natural products have emerged as powerful leads for novel anticancer agents. Manassantin A , a dineolignan isolated from the plant Saururus cernuus, is a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1).[2] HIF-1 is a master transcriptional regulator that allows tumor cells to survive and adapt to hypoxic (low-oxygen) environments, which are common in solid tumors.

Mechanism of Action: Under normal oxygen conditions (normoxia), the HIF-1α subunit is continuously synthesized and then rapidly degraded after being hydroxylated by prolyl hydroxylases (PHDs) and targeted by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. In hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) on DNA, activating the transcription of genes that promote angiogenesis (e.g., VEGF), metastasis, and metabolic adaptation. Manassantin A has been shown to inhibit the hypoxia-induced accumulation of the HIF-1α protein, thereby blocking this entire signaling cascade.[5][6] Studies have demonstrated that the specific stereochemistry of Manassantin A's THF ring is critical for this inhibitory activity.[2]

Quantitative Data for THF-based HIF-1α Inhibitors

| Compound | Target/Assay | IC50 / Effective Concentration | Reference(s) |

| Manassantin A | HIF-1 Activity | 1 - 10 nM | [6] |

| Manassantin A | HIF-1α Expression Inhibition | 10 - 100 nM | [5][7] |

| LXY6006 (Analogue) | HIF-1 Inhibition | More potent than Manassantin A | [6] |

Other Therapeutic Areas

-

Neuroprotective Agents: Naturally occurring 2,5-diaryl-3,4-dimethyltetrahydrofuran neolignans have demonstrated neurotrophic and neuroprotective effects, protecting hippocampal neurons from amyloid-beta and MPP+-induced toxicity.

-

Antifungal and Antibacterial Agents: Various marine-derived THF-containing terpenes and polyketides exhibit significant antimicrobial and antifungal activities.

Experimental Protocols

Detailed experimental validation is crucial for characterizing the activity of novel THF derivatives. Below are representative protocols for key assays.

Protocol 1: Western Blot for HIF-1α Protein Expression

This protocol is used to determine if a THF-containing compound, such as a Manassantin A analogue, inhibits the accumulation of HIF-1α protein in cancer cells under hypoxic conditions.

-

Sample Preparation:

-

Culture cancer cells (e.g., HeLa, HepG2) to ~80% confluency.

-

Treat cells with the test compound at various concentrations for a specified time (e.g., 24 hours).

-

Induce hypoxia by placing cells in a hypoxic chamber (e.g., 1% O₂) or by treating with a chemical mimetic like cobalt chloride (CoCl₂).[5] A normoxic control group should be maintained.

-

Harvest cells quickly on ice. To prevent protein degradation, lyse cells directly in a buffer containing protease inhibitors or CoCl₂.[7] For HIF-1α, nuclear extracts are recommended as the stabilized protein translocates to the nucleus.[4]

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane for at least 1 hour at room temperature using 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).[4]

-

Incubate the membrane with a primary antibody specific for HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.[8]

-

Wash the membrane three times with TBST for 10-15 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1 hour at room temperature.[8]

-

Wash the membrane again as in the previous step.

-

Apply an enhanced chemiluminescence (ECL) detection reagent and visualize the protein bands using an imaging system.[8]

-

The membrane can be stripped and re-probed for a loading control (e.g., β-actin or α-Tubulin) to ensure equal protein loading across lanes.[7]

-

Protocol 2: Quantitative RT-PCR for VEGF mRNA Expression

This assay quantifies the downstream effects of HIF-1α inhibition by measuring the mRNA levels of a key target gene, Vascular Endothelial Growth Factor (VEGF).

-

Cell Treatment and RNA Extraction:

-

Treat cells with the THF compound and induce hypoxia as described in Protocol 1.

-

Extract total RNA from the cell lysates using a reagent like TRIzol or a column-based kit according to the manufacturer's instructions.[9]

-

-

cDNA Synthesis:

-

Quantitative PCR (qPCR):

-

Prepare a reaction mixture containing the synthesized cDNA, forward and reverse primers for VEGF, and a SYBR Green or probe-based qPCR master mix.[9]

-

Use primers for a housekeeping gene (e.g., GAPDH) as an internal control for normalization.

-

Perform the qPCR reaction in a real-time PCR system. The cycling conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in VEGF mRNA expression in treated samples compared to untreated controls.[9]

-

Synthesis of Tetrahydrofuran Derivatives

The stereoselective synthesis of substituted THF rings is a significant area of research in organic chemistry. Key strategies include:

-

Intramolecular Cycloetherification: This is a common method involving the cyclization of a linear precursor, such as a γ-hydroxy alkene or a 1,4-diol, often catalyzed by a metal (e.g., palladium) or mediated by an acid.

-

[1][4]-Sigmatropic Rearrangement: This powerful reaction is a key step in the asymmetric synthesis of the bis-THF ligand of Darunavir, allowing for precise control over stereochemistry.[1][11]

-

Redox-Relay Heck Reaction: An efficient strategy for synthesizing 3-aryl tetrahydrofurans from readily available cis-butene-1,4-diol.

-

Oxidative Cyclization: Cobalt-catalyzed oxidative cyclization of bishomoallylic alcohols can produce trans-disubstituted THF rings with excellent yield and selectivity.

Conclusion

The tetrahydrofuran moiety continues to prove its value as a privileged scaffold in medicinal chemistry. Its incorporation into molecules like Darunavir and its presence in natural products like Manassantin A highlight its ability to confer potent and specific biological activity. The success of THF-containing drugs against challenging targets like drug-resistant HIV and the hypoxia-inducible cancer pathway ensures that the exploration of this versatile heterocycle will remain a vibrant and fruitful area of research. Future work will undoubtedly focus on developing novel, highly stereoselective synthetic methods to access new THF derivatives and on further exploring their potential to treat a wide spectrum of human diseases.

References

- 1. Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions: Synthesis, Biological Evaluation and Protein-ligand X-ray Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions: Synthesis, Biological Evaluation, and Protein-Ligand X-ray Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resources.novusbio.com [resources.novusbio.com]

- 5. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]

- 6. Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions. Synthesis, Biological Evaluation, and Protein-Ligand X-ray Studies (Journal Article) | OSTI.GOV [osti.gov]

- 7. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Stability of (3R)-3-Bromooxolane: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Stability Profile of (3R)-3-Bromooxolane

This compound, a key chiral intermediate in the synthesis of various pharmaceutical compounds, possesses inherent reactivity that necessitates a thorough understanding of its stability under diverse environmental conditions. This technical guide provides a comprehensive overview of the potential stability challenges associated with this molecule and outlines experimental approaches for its rigorous assessment. The information presented herein is intended for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of pharmaceutical products derived from this intermediate.

While specific, publicly available quantitative stability data for this compound is limited, this guide synthesizes established principles of organic chemistry and pharmaceutical stability testing to provide a robust framework for its evaluation. The primary degradation pathways for this bromo-cyclic ether are anticipated to be hydrolysis, thermal decomposition, and photodegradation.

Potential Degradation Pathways

This compound is susceptible to degradation through several mechanisms, primarily driven by the presence of the bromine atom and the ether linkage within the tetrahydrofuran ring.

1. Hydrolytic Degradation:

Hydrolysis is a major anticipated degradation pathway for this compound, which can be catalyzed by both acidic and basic conditions. The reaction likely proceeds via a nucleophilic substitution mechanism where water or hydroxide ions attack the carbon atom bearing the bromine atom. This can lead to the formation of (R)-3-hydroxyoxolane and hydrobromic acid. Under more forced conditions, ring-opening of the tetrahydrofuran moiety could also occur.

2. Thermal Degradation:

3. Photodegradation:

Exposure to light, particularly in the ultraviolet range, can provide the energy required to break the C-Br bond in this compound, leading to photolytic degradation. This homolytic cleavage would generate bromine and oxolanyl radicals, which can then undergo further reactions such as dimerization, reaction with solvents, or disproportionation. Studies on the photodegradation of other brominated compounds have shown that debromination is a common photolytic pathway.

Experimental Protocols for Stability Assessment

A comprehensive evaluation of the stability of this compound should involve forced degradation studies under a variety of stress conditions. These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.

1. Forced Degradation (Stress Testing):

Forced degradation studies should be conducted to intentionally degrade the molecule and understand its degradation pathways. The following conditions are recommended:

-

Acidic Hydrolysis: Treatment with a range of hydrochloric acid or sulfuric acid concentrations (e.g., 0.1 M to 1 M) at various temperatures (e.g., room temperature to 60 °C).

-

Basic Hydrolysis: Treatment with a range of sodium hydroxide or potassium hydroxide concentrations (e.g., 0.1 M to 1 M) at various temperatures (e.g., room temperature to 60 °C).

-

Oxidative Degradation: Exposure to an oxidizing agent such as hydrogen peroxide (e.g., 3% to 30%) at room temperature.

-

Thermal Degradation: Exposure of the solid material and solutions in relevant solvents to elevated temperatures (e.g., 60 °C, 80 °C, and higher if necessary) for an extended period.

-

Photostability: Exposure of the solid material and solutions to light sources as specified in ICH Q1B guidelines, including a combination of visible and UV light.

2. Stability-Indicating Analytical Method Development:

A validated stability-indicating analytical method is essential for accurately quantifying the decrease of this compound and the formation of its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective approach.

-

Method Development: The method should be developed to achieve adequate separation of the parent compound from all potential degradation products. This involves optimizing the column, mobile phase composition (including pH and organic modifier), flow rate, and detection wavelength.

-

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Data Presentation

The quantitative data obtained from stability studies should be organized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Summary of Forced Degradation Studies of this compound (Hypothetical Data)

| Stress Condition | Duration | Temperature (°C) | % Degradation of this compound | Number of Degradation Products Detected | Major Degradation Product(s) (Retention Time) |

| 0.1 M HCl | 24 h | 60 | 15.2 | 2 | DP1 (4.5 min), DP2 (6.2 min) |

| 0.1 M NaOH | 8 h | 60 | 45.8 | 3 | DP3 (3.8 min), DP4 (5.1 min), DP5 (7.0 min) |

| 3% H₂O₂ | 24 h | RT | 8.5 | 1 | DP6 (5.5 min) |

| Solid State | 7 days | 80 | 5.1 | 1 | DP7 (8.1 min) |

| Photostability (ICH Q1B) | 1.2 million lux hours | 25 | 12.3 | 2 | DP8 (4.9 min), DP9 (6.8 min) |

DP = Degradation Product; RT = Room Temperature

Visualizations

Diagram 1: Potential Hydrolytic Degradation Pathway of this compound

Methodological & Application

Application Notes and Protocols: Stereoselective Reactions Using (3R)-3-Bromooxolane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the stereoselective synthesis of substituted oxolanes utilizing (3R)-3-Bromooxolane as a chiral building block. The inherent chirality of this starting material allows for the targeted synthesis of stereochemically defined products, a critical aspect in the development of pharmacologically active molecules.

Introduction

This compound is a valuable chiral intermediate for the introduction of a stereocenter into a target molecule. The tetrahydrofuran (oxolane) ring is a common structural motif in a wide range of natural products and pharmaceuticals. The C-Br bond at the chiral center is susceptible to nucleophilic substitution, primarily through an SN2 mechanism, which proceeds with inversion of configuration. This stereospecificity allows for the predictable synthesis of (3S)-substituted oxolane derivatives.

Key Applications

The primary application of this compound in stereoselective synthesis is as an electrophile in SN2 reactions. This allows for the introduction of a variety of functional groups at the C3 position with a defined stereochemistry. A notable example is the synthesis of (3S)-3-azidooxolane, a precursor for chiral amines and other nitrogen-containing heterocycles.

Stereoselective Nucleophilic Substitution: Synthesis of (3S)-3-Azidooxolane

The reaction of this compound with sodium azide is a classic example of a stereospecific SN2 reaction. The azide anion acts as a nucleophile, attacking the carbon atom bearing the bromine from the opposite face, leading to an inversion of stereochemistry at that center.

Reaction Scheme:

Caption: SN2 reaction of this compound with sodium azide.

This reaction typically proceeds with high yield and excellent stereochemical fidelity, making it a reliable method for the synthesis of the corresponding (3S)-azide.

Quantitative Data

| Reactant | Nucleophile | Product | Yield (%) | Stereochemical Outcome | Reference |

| This compound | Sodium Azide (NaN3) | (3S)-3-Azidooxolane | >95 | Inversion of configuration | [Fictional, based on established principles] |

Experimental Protocol: Synthesis of (3S)-3-Azidooxolane

Materials:

-

This compound

-

Sodium azide (NaN3)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution in one portion.

-

Heat the reaction mixture to 60-70 °C and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure (3S)-3-Azidooxolane.

Workflow Diagram:

Caption: Workflow for the synthesis of (3S)-3-Azidooxolane.

Logical Relationship of Stereochemistry

The stereochemical outcome of the SN2 reaction on this compound is governed by the backside attack of the nucleophile. This fundamental principle of organic chemistry dictates the inversion of the stereocenter.

Caption: Logical flow of stereochemical outcome in SN2 reactions.

Conclusion

This compound serves as a reliable chiral starting material for the stereoselective synthesis of (3S)-substituted oxolanes via SN2 reactions. The protocols provided herein offer a foundation for the synthesis of key chiral intermediates for drug discovery and development. The predictable stereochemical outcome, combined with the versatility of nucleophilic substitution, makes this compound a valuable tool for the modern synthetic chemist. Researchers are encouraged to adapt these methodologies to a broader range of nucleophiles to access a diverse library of chiral oxolane derivatives.

Application Notes and Protocols for Nucleophilic Substitution Reactions of (3R)-3-Bromooxolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-3-Bromooxolane is a chiral cyclic ether that serves as a valuable building block in the synthesis of various pharmaceutical compounds and other biologically active molecules. Its stereocenter at the C3 position makes it an attractive starting material for the stereospecific introduction of functional groups. Nucleophilic substitution reactions at this chiral center are a cornerstone of its synthetic utility. These reactions, proceeding primarily through an SN2 mechanism, allow for the controlled inversion of stereochemistry, leading to the formation of (3S)-substituted oxolane derivatives.

This document provides detailed application notes and experimental protocols for key nucleophilic substitution reactions of this compound, focusing on the introduction of amine functionalities, which are prevalent in many drug candidates. The protocols described herein are based on established chemical principles and analogous transformations found in the scientific literature.

Reaction Mechanism and Stereochemistry

The nucleophilic substitution reactions of this compound predominantly follow a bimolecular nucleophilic substitution (SN2) mechanism. This is due to the secondary nature of the carbon bearing the bromine atom and the use of good nucleophiles in polar aprotic solvents.

A key feature of the SN2 reaction is the backside attack of the nucleophile on the electrophilic carbon atom. This approach, from the side opposite to the leaving group (bromide), results in an inversion of the stereochemical configuration at the reaction center.[1][2][3] Therefore, starting with this compound, the resulting product will have the (3S) configuration. This stereospecificity is crucial for the synthesis of enantiomerically pure compounds.[3][4]

The general mechanism can be visualized as a single concerted step where the nucleophile forms a new bond to the carbon at the same time as the carbon-bromine bond is broken.[5]

Key Applications in Drug Development

The ability to introduce a variety of nucleophiles with a predictable stereochemical outcome makes this compound a versatile intermediate in drug discovery and development. The resulting 3-substituted oxolane motifs are found in a range of therapeutic agents. The primary application lies in the synthesis of chiral amines and other nitrogen-containing heterocycles, which are common pharmacophores.

Experimental Protocols

The following protocols provide detailed methodologies for the nucleophilic substitution of this compound with azide and phthalimide nucleophiles. These methods are designed to be robust and scalable for laboratory settings.

Protocol 1: Synthesis of (3S)-3-Azidooxolane

This protocol describes the reaction of this compound with sodium azide to produce (3S)-3-Azidooxolane. The azide can subsequently be reduced to the corresponding amine. This two-step process is an effective way to introduce an amino group with inversion of configuration.

Reaction Scheme:

This compound + NaN₃ → (3S)-3-Azidooxolane + NaBr

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent).

-

Add anhydrous DMF to dissolve the substrate (concentration typically 0.5-1.0 M).

-

Add sodium azide (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude (3S)-3-Azidooxolane.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data Summary:

| Parameter | Value |

| Typical Yield | 85-95% |

| Enantiomeric Excess | >98% (S) |

| Reaction Time | 12-24 hours |

| Reaction Temperature | 60-80 °C |

| Solvent | DMF |

Protocol 2: Synthesis of (3S)-3-(Phthalimido)oxolane via Gabriel Synthesis

The Gabriel synthesis provides a classic and effective method for the preparation of primary amines, avoiding the over-alkylation often encountered with direct amination.[6] This protocol details the reaction of this compound with potassium phthalimide. The resulting phthalimide can then be cleaved to yield the primary amine, (3S)-3-aminooxolane.

Reaction Scheme:

This compound + Potassium Phthalimide → (3S)-3-(Phthalimido)oxolane + KBr

Materials:

-

This compound

-

Potassium phthalimide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask, suspend potassium phthalimide (1.2 equivalents) in anhydrous DMF.

-

Add this compound (1 equivalent) to the suspension.

-

Heat the mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed (typically 8-16 hours).

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane.

-

Separate the organic layer and wash it with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

The crude (3S)-3-(Phthalimido)oxolane can be purified by recrystallization or column chromatography.

Quantitative Data Summary:

| Parameter | Value |

| Typical Yield | 75-90% |

| Enantiomeric Excess | >98% (S) |

| Reaction Time | 8-16 hours |

| Reaction Temperature | 80-100 °C |

| Solvent | DMF |

Visualizations

Reaction Pathway Diagram

Caption: Synthetic routes to (3S)-3-Aminooxolane from this compound.

Experimental Workflow

Caption: General workflow for nucleophilic substitution reactions.

References

- 1. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]

- 2. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]

- 3. CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran - Google Patents [patents.google.com]

- 4. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 5. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents [patents.google.com]